1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

NOX4 inhibition NADPH oxidase ROS production

This 1,5-disubstituted tetrazole is a validated NOX4 antagonist (Ki 67 nM) with a defined multi-isoform fingerprint (NOX1/2/4). Unlike uncharacterized halogen or regioisomeric analogs, it provides 17-fold selectivity over NOX2 and measurable NOX1-sparing advantage vs. GKT137831. Its confirmed AXL suppression and chemo-sensitization in gallium-resistant A549 cells make it a benchmark reference antagonist and a reliable chemical starting point for fibrotic, cardiovascular, or oncology programs. Specify this exact naphthalen-1-yloxy regioisomer to avoid procurement of unvalidated positional variants.

Molecular Formula C18H13ClN4O
Molecular Weight 336.8 g/mol
Cat. No. B4441243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
Molecular FormulaC18H13ClN4O
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC3=NN=NN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O/c19-14-8-10-15(11-9-14)23-18(20-21-22-23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2
InChIKeyBYGCXSXECIHVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole: Structure, Class, and Procurement-Relevant Characteristics


1-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole (MeSH compound identifier 7919469) [1] is a 1,5-disubstituted tetrazole derivative bearing a 4-chlorophenyl substituent at N1 and a naphthalen-1-yloxymethyl group at C5. It belongs to the class of synthetic tetrazole heterocycles—five-membered rings containing four nitrogen atoms—and has been curated in ChEMBL (CHEMBL1927157) and BindingDB with experimentally determined antagonist activity against human NADPH oxidase 4 (NOX4) [2]. The compound has also been identified as a lead scaffold with anti-proliferative effects on gallium-resistant lung adenocarcinoma cells via AXL kinase pathway modulation [1].

Why Generic Tetrazole Analogs Cannot Substitute for 1-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole in NOX4-Targeted Research


Within the 1,5-disubstituted tetrazole chemical space, subtle variations in the N1-aryl and C5-oxyalkyl substituents produce divergent NOX isoform selectivity profiles [1]. The combination of a 4-chlorophenyl group at N1 and a naphthalen-1-yloxymethyl ether at C5 yields a Ki of 67 nM at NOX4 with approximately 1.7-fold selectivity over NOX1 (Ki = 113 nM), whereas close structural analogs—such as the 4-bromophenyl variant (CAS 898653-31-1) or the naphthalen-2-yloxy positional isomer (CAS 912903-94-7) [2]—lack publicly available NOX4 potency data, creating a procurement risk that substitution may introduce uncharacterized changes in target engagement, selectivity, or off-target liability.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole vs. Comparators


NOX4 Antagonist Potency: 1.6-Fold Advantage Over GKT137831 (Setanaxib)

The target compound demonstrates a NOX4 Ki of 67 nM in a cell-free Amplex Red assay using CHO cell membranes expressing human NOX4 [1]. By comparison, GKT137831 (Setanaxib), a clinically investigated dual NOX1/NOX4 inhibitor, has a reported NOX4 Ki of 110 nM under comparable assay conditions [2]. This represents an approximately 1.6-fold potency advantage for the target compound. Additionally, the target compound shows a NOX4/NOX1 selectivity ratio of 0.59 (Ki NOX4 67 nM / Ki NOX1 113 nM), compared to GKT137831's ratio of 0.79 (110 nM / 140 nM), indicating 1.7-fold greater selectivity for NOX4 over NOX1 [1][2].

NOX4 inhibition NADPH oxidase ROS production antagonist activity

Anti-Proliferative Activity in Gallium-Resistant Lung Cancer: 13-Fold Potency Gain vs. GaAcAc

In a head-to-head virtual screening and anti-proliferative study, compound 7919469 (the target compound) exhibited a 13-fold increase in potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells, as measured by IC50 [1]. In the same study, a companion lead compound (5476423) showed an 80-fold increase. Furthermore, co-treatment of R-cells with compound 7919469 enhanced the anti-proliferative efficacy of GaAcAc by 1.2-fold, demonstrating a chemo-sensitization effect. The study also confirmed that compound 7919469 significantly suppressed the elevated AXL protein expression observed in R-cells [1].

gallium-resistant lung cancer AXL kinase anti-proliferative A549 cells

NOX2 Counter-Screening: Low Off-Target Activity at the Phagocytic Oxidase

In counter-screening against human NOX2 (cytochrome b-245 heavy chain) in polymorphonuclear cell membranes, the target compound exhibited a Ki of 1,140 nM [1]. This represents a 17-fold selectivity window over NOX4 (Ki ratio NOX2/NOX4 = 17). This low NOX2 activity is a critical differentiation parameter, as NOX2 is the phagocyte oxidase responsible for host defense; compounds with significant NOX2 inhibition carry an inherent risk of immunosuppression that is undesirable in non-oncology indications .

NOX2 selectivity off-target screening CYBB phagocyte oxidase

Structural Differentiation from the Naphthalen-2-yloxy Positional Isomer

The target compound employs a naphthalen-1-yloxy (α-naphthyloxy) ether linkage at the tetrazole C5 position, in contrast to the commercially listed positional isomer 1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole (CAS 912903-94-7) which bears a naphthalen-2-yloxy (β-naphthyloxy) group [1]. In medicinal chemistry, the 1-naphthyl vs. 2-naphthyl substitution pattern alters the spatial orientation of the aromatic system by approximately 60°, which can critically impact ligand–protein binding pocket occupancy [2]. No NOX4 binding data are publicly available for the 2-naphthyloxy isomer, meaning its activity at this therapeutically relevant target is uncharacterized, whereas the 1-naphthyloxy isomer (target compound) is confirmed as a 67 nM NOX4 antagonist [3].

positional isomer structure-activity relationship naphthyloxy regioisomer target engagement

Halogen-Dependent Physicochemical and Potential Pharmacodynamic Differentiation vs. 4-Bromophenyl Analog

The target compound features a 4-chlorophenyl group at the tetrazole N1 position, whereas a commercially listed close analog bears a 4-bromophenyl substituent (1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole, CAS 898653-31-1) . The chlorine-to-bromine substitution increases molecular weight from 336.8 to 381.2 g/mol and raises lipophilicity (calculated ΔlogP ≈ +0.5), which can alter membrane permeability, plasma protein binding, and metabolic stability [1]. Critically, no NOX4 or AXL pathway activity data are publicly available for the 4-bromophenyl analog, making it impossible to verify whether the halogen exchange preserves or degrades target engagement [2].

halogen substitution 4-chlorophenyl vs. 4-bromophenyl physicochemical properties logP

Recommended Research and Procurement Application Scenarios for 1-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole


NOX4 Inhibitor Screening and Lead Optimization Campaigns

The compound's confirmed NOX4 Ki of 67 nM, combined with 17-fold selectivity over NOX2 and 1.7-fold selectivity over NOX1, makes it suitable as a reference antagonist or chemical starting point in NOX4 inhibitor programs targeting fibrotic, cardiovascular, or metabolic diseases. Procurement teams should prioritize this compound over the 4-bromophenyl analog (CAS 898653-31-1) or naphthalen-2-yloxy positional isomer (CAS 912903-94-7), both of which lack NOX4 validation data [1][2].

Gallium-Resistant Lung Cancer Mechanistic Studies (AXL Kinase Pathway)

With demonstrated 13-fold anti-proliferative potency gain over GaAcAc in gallium-resistant A549 cells and confirmed AXL protein suppression, this compound serves as a validated chemical probe for investigating AXL-driven resistance mechanisms. The combination chemo-sensitization effect (1.2-fold enhancement of GaAcAc) further supports its use in synergy studies [1].

Structure–Activity Relationship (SAR) Studies on Tetrazole-Based NOX Inhibitors

The compound occupies a well-defined position in NOX4 SAR space with quantitative data on all three major NOX isoforms (NOX1, NOX2, NOX4). This multi-isoform fingerprint enables it to serve as a benchmark for evaluating new tetrazole derivatives. Researchers designing analogs should use this compound as the positive control rather than uncharacterized halogen or regioisomeric variants [1][2].

Chemical Biology Studies Requiring NOX4-Selective Tool Compounds

For experiments where NOX1-sparing activity is critical (e.g., vascular biology studies where NOX1 mediates physiological vasoregulation), the compound's NOX4/NOX1 selectivity ratio of 0.59 provides a measurable advantage over the dual inhibitor GKT137831 (ratio 0.79). This selectivity, documented in the same assay format (CHO membrane Amplex Red), reduces the risk of NOX1-mediated confounding in cellular readouts [1][2].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.